molecular formula C11H9Cl2NO2 B11854435 6-Methoxyquinoline-4-carbonyl chloride hydrochloride CAS No. 185508-83-2

6-Methoxyquinoline-4-carbonyl chloride hydrochloride

Katalognummer: B11854435
CAS-Nummer: 185508-83-2
Molekulargewicht: 258.10 g/mol
InChI-Schlüssel: CALNYTNOASYHIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxyquinoline-4-carbonyl chloride hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique chemical properties and reactivity, making it a valuable compound for scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 6-Methoxyquinoline-4-carbonyl chloride hydrochloride typically involves the reaction of 6-methoxyquinoline with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity .

Analyse Chemischer Reaktionen

6-Methoxyquinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-Methoxyquinoline-4-carbonyl chloride hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Methoxyquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. The compound’s ability to generate reactive oxygen species (ROS) plays a crucial role in its cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

6-Methoxyquinoline-4-carbonyl chloride hydrochloride can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific reactivity and the range of applications it offers in various scientific fields.

Eigenschaften

CAS-Nummer

185508-83-2

Molekularformel

C11H9Cl2NO2

Molekulargewicht

258.10 g/mol

IUPAC-Name

6-methoxyquinoline-4-carbonyl chloride;hydrochloride

InChI

InChI=1S/C11H8ClNO2.ClH/c1-15-7-2-3-10-9(6-7)8(11(12)14)4-5-13-10;/h2-6H,1H3;1H

InChI-Schlüssel

CALNYTNOASYHIV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.